O=C(OC)CCCCCCCCC(C)CCCCCC
. The InChI representation is InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3
. Methyl 10-methylhexadecanoate is an organic compound classified as a methyl ester, with the molecular formula and a molecular weight of 284.48 g/mol. This compound is derived from the esterification of 10-methylhexadecanoic acid and methanol. It typically appears as a colorless to pale yellow liquid, soluble in organic solvents like ethanol, chloroform, and ether . The compound is identified by its CAS number 2490-51-9, and it has applications in various scientific fields including chemistry, biology, and industry.
Methyl 10-methylhexadecanoate is synthesized primarily through the esterification of 10-methylhexadecanoic acid with methanol. This reaction is generally catalyzed by acids such as sulfuric acid or phosphoric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester .
In industrial settings, this synthesis is scaled up using large reactors equipped for continuous stirring and controlled temperature to optimize yield and purity. Following synthesis, purification methods such as distillation are employed to remove unreacted materials and by-products.
Methyl 10-methylhexadecanoate can undergo several chemical reactions:
The major products from these reactions include:
The mechanism of action for methyl 10-methylhexadecanoate primarily involves its hydrolysis to release 10-methylhexadecanoic acid. This acid can then enter metabolic pathways associated with lipid metabolism. The compound's biological effects are mediated through interactions with enzymes and receptors involved in these metabolic processes.
Methyl 10-methylhexadecanoate is characterized by:
Key chemical properties include:
Research indicates that this compound exhibits viscosity and density characteristics akin to other fatty acid methyl esters, which have been extensively studied under various conditions .
Methyl 10-methylhexadecanoate has various applications across different scientific fields:
This compound's unique structural features contribute to its distinct properties, making it valuable for specific applications in research and industry.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: